

## identifying and interpreting off-target effects of Fasiglifam

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Compound of Interest		
Compound Name:	Fasiglifam	
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# Technical Support Center: Fasiglifam Off-Target Effects

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and interpreting the off-target effects of **Fasiglifam** (TAK-875). **Fasiglifam** is a potent and selective agonist of G protein-coupled receptor 40 (GPR40/FFAR1) that was in development for the treatment of type 2 diabetes.[1][2][3] Its clinical development was halted during Phase III trials due to concerns of drug-induced liver injury (DILI).[4][5][6][7][8] This guide offers troubleshooting advice and frequently asked questions to aid in investigating these adverse effects.

## **Frequently Asked Questions (FAQs)**

Q1: What is the primary mechanism of action of Fasiglifam?

**Fasiglifam** is an ago-allosteric modulator of the free fatty acid receptor 1 (FFAR1), also known as GPR40.[1][3][9] It potentiates glucose-dependent insulin secretion from pancreatic  $\beta$ -cells by acting cooperatively with endogenous free fatty acids.[1][3][9]

Q2: What are the major off-target effects and safety concerns associated with Fasiglifam?

The primary safety concern with **Fasiglifam** is drug-induced liver injury (DILI).[4][5][6][7] This hepatotoxicity is believed to be multifactorial, stemming from several off-target effects including:



- Formation of a reactive acyl glucuronide (AG) metabolite: This metabolite can covalently bind to cellular proteins, leading to cellular stress and injury.[4][10]
- Inhibition of hepatic transporters: **Fasiglifam** and its AG metabolite inhibit multidrug resistance-associated proteins (MRP2, MRP3) and the bile salt export pump (BSEP), which can lead to the accumulation of toxic bile acids and the drug itself in the liver.[4][10]
- Mitochondrial dysfunction: Fasiglifam has been shown to inhibit mitochondrial respiration,
   specifically targeting Complex I and II of the electron transport chain.[4][10]
- Generation of reactive oxygen species (ROS): The mitochondrial dysfunction can lead to increased production of ROS, causing oxidative stress and contributing to hepatocellular injury.[11][12]

Q3: Were the liver safety signals for Fasiglifam observed in preclinical studies?

Yes, hepatotoxicity was observed in preclinical animal studies, specifically in dogs.[5] However, these effects were seen at doses that were not initially predicted to be problematic in humans at therapeutic concentrations.[5]

## **Troubleshooting Guide**

This section provides guidance for specific issues that may arise during in vitro and in vivo experiments investigating the off-target effects of **Fasiglifam**.

# Issue 1: Unexpected cytotoxicity in hepatocyte cultures treated with Fasiglifam.

Possible Cause 1: Formation of reactive metabolites.

- Troubleshooting Step: Co-incubate hepatocytes with inhibitors of glucuronidation (e.g., (-)-borneol) to see if cytotoxicity is reduced. A reduction in cell death would suggest the involvement of the acyl glucuronide metabolite.
- Experimental Protocol: See "Covalent Binding Assay in Hepatocytes" below.

Possible Cause 2: Mitochondrial toxicity.



- Troubleshooting Step: Assess mitochondrial function directly using assays for mitochondrial respiration (e.g., Seahorse XF Analyzer) or by measuring mitochondrial membrane potential.
- Experimental Protocol: See "Mitochondrial Respiration Assay" below.

Possible Cause 3: Inhibition of bile acid transporters.

 Troubleshooting Step: Measure the intracellular accumulation of bile acids in hepatocytes treated with Fasiglifam. Increased intracellular bile acid levels would indicate transporter inhibition.

## Issue 2: Difficulty in replicating in vivo liver injury in rodent models.

Possible Cause: Species differences in metabolism.

Troubleshooting Step: Human and non-rodent species may form the reactive acyl
glucuronide metabolite of Fasiglifam more efficiently than rats.[10] Consider using liver
microsomes or hepatocytes from different species (human, dog, rat) to compare the rates of
metabolite formation. Higher doses may be required in rats to observe significant
hepatotoxicity.[4][10]

## **Quantitative Data Summary**

The following tables summarize key quantitative data related to the off-target effects of **Fasiglifam**.

Table 1: Clinical Trial Liver Enzyme Elevation Data[5]



Liver Enzyme Elevation	Fasiglifam Incidence	Placebo Incidence	P-value
ALT or AST ≥3 x ULN	2.1%	0.5%	< 0.001
ALT or AST ≥10 x ULN	0.31%	0.06%	< 0.001
(ULN = Upper Limit of Normal)			

Table 2: In Vitro Inhibition of Hepatic Transporters by **Fasiglifam** and its Acyl Glucuronide (AG) Metabolite[4][10]

Transporter	Inhibitor	IC50 (μM)
MRP2	Fasiglifam	Similar potency to AG
MRP3	Fasiglifam-AG	0.21
MRP4	Fasiglifam	Similar potency to AG
BSEP	Fasiglifam	Similar potency to AG

Table 3: Covalent Binding Burden (CVB) in Hepatocytes[4]

Compound	Clinical Dose (mg)	CVB (mg/day)	DILI Risk Threshold (mg/day)
Fasiglifam	50	2.0	> 1
Diclofenac (Positive Control)	-	3.8	> 1
Troglitazone (Positive Control)	-	8.9	> 1

## **Key Experimental Protocols**



### **Covalent Binding Assay in Hepatocytes**

This protocol is adapted from methodologies used to assess the formation of reactive metabolites and their binding to liver proteins.[4]

Objective: To quantify the covalent binding of radiolabeled **Fasiglifam** to hepatocyte proteins.

#### Materials:

- · Cryopreserved human hepatocytes
- Krebs-Henseleit buffer (KHB) supplemented with 12.5 mM HEPES, pH 7.4
- [14C]-labeled Fasiglifam
- Diclofenac (positive control)
- Scintillation counter and cocktail

#### Procedure:

- Thaw and assess the viability of cryopreserved hepatocytes.
- Prepare a cell suspension of 1 x 10<sup>6</sup> viable cells/mL in KHB.
- In triplicate, incubate 1 mL of the cell suspension with 10 μM [14C]-Fasiglifam in glass tubes at 37°C in a humidified incubator with 5% CO2 and constant shaking for 4 hours.
- For non-specific binding controls, spike a separate set of triplicate incubates with [14C]-Fasiglifam after the 4-hour incubation period.
- After incubation, pellet the cells by centrifugation.
- Wash the cell pellets multiple times with a suitable buffer to remove unbound compound.
- Precipitate the protein from the cell lysates.
- Wash the protein pellets extensively to remove any non-covalently bound radioactivity.



- Quantify the radioactivity in the final protein pellets using a scintillation counter.
- Calculate the covalent binding in pmol equivalents/mg protein and the covalent binding burden (CVB) in mg/day.

## **Mitochondrial Respiration Assay**

This protocol is based on methods to assess the effect of **Fasiglifam** on mitochondrial function. [4]

Objective: To measure the effect of **Fasiglifam** on oxygen consumption rates in isolated liver mitochondria.

#### Materials:

- Freshly isolated rat liver mitochondria
- · Respiration buffer
- Substrates for Complex I (e.g., glutamate/malate) and Complex II (e.g., succinate)
- ADP
- Fasiglifam
- Oxygen consumption measurement system (e.g., Strathkelvin Respirometer)

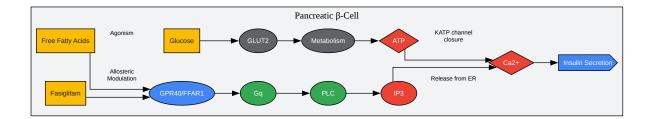
#### Procedure:

- Isolate mitochondria from fresh rat liver tissue.
- Add a known amount of isolated mitochondria (e.g., 1.5 mg/mL) to the respiration chamber containing respiration buffer.
- Sequentially add Fasiglifam at various concentrations (e.g., 3–100 μM).
- Add the substrate for either Complex I (e.g., 12.5 mM glutamate/malate) or Complex II (e.g., 25 mM succinate) to initiate State IV respiration (ADP-independent).



- Add a saturating concentration of ADP (e.g., 2.5 mM) to initiate State III respiration (maximal, ADP-dependent).
- Measure the rate of oxygen consumption during both State IV and State III respiration.
- Calculate the Respiratory Control Ratio (RCR), which is the ratio of State III to State IV respiration, as an indicator of mitochondrial coupling and health.

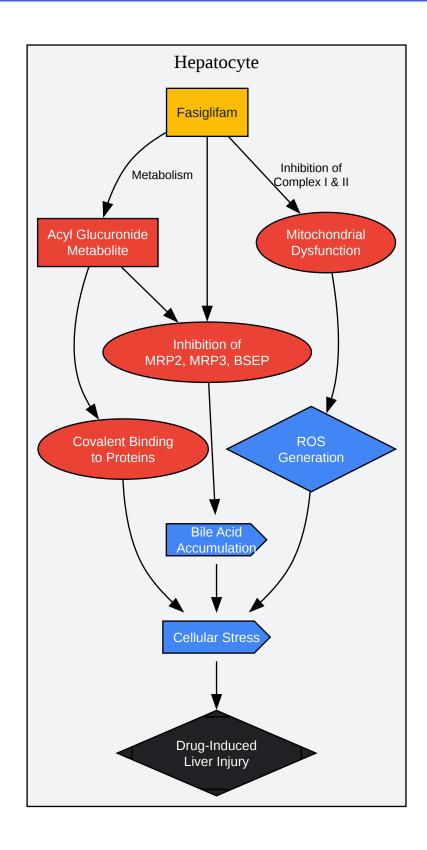
## **Visualizations**



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Caption: On-target signaling pathway of **Fasiglifam** in pancreatic  $\beta$ -cells.

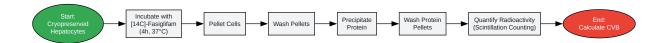




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Caption: Proposed mechanisms of Fasiglifam-induced hepatotoxicity.





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Caption: Experimental workflow for the Covalent Binding Assay.

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